2-(Benzyloxy)-6-nitroaniline

Catalog No.
S8063030
CAS No.
89521-54-0
M.F
C13H12N2O3
M. Wt
244.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-6-nitroaniline

CAS Number

89521-54-0

Product Name

2-(Benzyloxy)-6-nitroaniline

IUPAC Name

2-nitro-6-phenylmethoxyaniline

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C13H12N2O3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9,14H2

InChI Key

SLTIDGKIYKFTSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2N)[N+](=O)[O-]

2-(Benzyloxy)-6-nitroaniline is an organic compound with the molecular formula C13H12N2O3C_{13}H_{12}N_{2}O_{3}. It features a benzyloxy group attached to the second position of an aniline ring, alongside a nitro group at the sixth position. This structure contributes to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The compound is characterized by its yellow crystalline appearance and moderate solubility in organic solvents.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or hydrogen gas with a palladium catalyst.
  • Substitution: The benzyloxy group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation: The compound can also participate in oxidation reactions, where the nitro group may be converted into other functional groups under specific conditions.

Common reagents used in these reactions include zinc, tin, sodium methoxide, and hydrogen peroxide, among others. The products formed depend on the specific reagents and reaction conditions employed.

Research indicates that 2-(Benzyloxy)-6-nitroaniline exhibits potential biological activity, particularly in pharmacological contexts. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, which could lead to antimicrobial or anticancer effects. Studies have explored its use as a fluorescent probe due to its aromatic structure, suggesting applications in biological imaging and diagnostics.

The synthesis of 2-(Benzyloxy)-6-nitroaniline typically involves the following steps:

  • Nitration of 2-(Benzyloxy)aniline: This is achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction and prevent over-nitration.
  • Purification: The product is often purified through recrystallization or chromatography to ensure high purity for further applications.

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield while minimizing environmental impact.

2-(Benzyloxy)-6-nitroaniline has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Fluorescent Probes: Its aromatic nature allows it to be investigated for use in biological imaging applications.
  • Pharmaceutical Development: The compound is being explored for its potential antimicrobial and anticancer properties.
  • Dyes and Pigments: It is also used in the development of specialty chemicals such as dyes.

Studies on 2-(Benzyloxy)-6-nitroaniline's interactions with biological systems indicate that it can affect various molecular targets. The nitro group’s ability to undergo reduction plays a crucial role in its mechanism of action, potentially leading to the formation of active metabolites that interact with cellular pathways. Research continues to explore these interactions to understand better the compound's pharmacological properties.

Several compounds share structural similarities with 2-(Benzyloxy)-6-nitroaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)anilineLacks nitro groupLess reactive due to absence of electron-withdrawing groups
4-Bromo-2-nitroanilineContains bromine instead of benzyloxyDifferent reactivity profile due to bromine placement
2-(Benzyloxy)-4-nitroanilineNitro group at a different positionAlters chemical properties compared to 6-nitro variant
2-(Benzyloxy)-6-chloroanilineContains a chloro group instead of a nitro groupLeads to distinct chemical properties and uses

Uniqueness: The combination of both electron-withdrawing (nitro) and electron-donating (benzyloxy) groups in 2-(Benzyloxy)-6-nitroaniline allows for versatile chemical transformations and interactions with biological targets, setting it apart from similar compounds. Its specific positioning of functional groups contributes significantly to its reactivity and potential applications in research and industry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.08479225 g/mol

Monoisotopic Mass

244.08479225 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-02-18

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